

An In-depth Technical Guide to the LVGRQLEEFL Peptide (Peptide Lv)

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Compound of Interest

Compound Name: LVGRQLEEFL (mouse)

Cat. No.: B12378718

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peptide with the sequence Leu-Val-Gly-Arg-Gln-Leu-Glu-Glu-Phe-Leu (LVGRQLEEFL), a novel putative neuropeptide designated as "Peptide Lv". This document details its biological functions, mechanism of action, relevant experimental protocols, and key quantitative data, serving as a valuable resource for researchers in pharmacology, cell biology, and drug development.

Core Information and Physicochemical Properties

The LVGRQLEEFL peptide, referred to as Peptide Lv, was identified through a bioinformatic screening of human and mouse cDNA databases. It is an endogenous secretory peptide with approximately 40 amino acids in its full length, encoded by the Vstm4 gene. The LVGRQLEEFL sequence represents a key functional region of this peptide.

Table 1: Physicochemical Properties of LVGRQLEEFL



Property	Value
Amino Acid Sequence	Leu-Val-Gly-Arg-Gln-Leu-Glu-Glu-Phe-Leu
Molecular Formula	C56H95N13O16
Molecular Weight	1210.45 g/mol
Isoelectric Point (pl)	4.51
Grand Average of Hydropathicity (GRAVY)	-0.050

Biological Function and Mechanism of Action

Peptide Lv has been identified as a multifunctional signaling molecule with significant roles in neuronal function and angiogenesis.

Regulation of L-Type Voltage-Gated Calcium Channels (L-VGCCs)

Peptide Lv was initially discovered for its ability to enhance L-type voltage-gated calcium channel (L-VGCC) currents in retinal photoreceptors.[1] This effect is mediated by an increase in the mRNA and protein expression of the L-VGCC α 1C and α 1D subunits.[1] This suggests a role for Peptide Lv in modulating neural plasticity and other L-VGCC-dependent processes.

Pro-angiogenic Activity

A significant body of research has demonstrated that Peptide Lv is a pro-angiogenic factor. It promotes endothelial cell proliferation, migration, and sprouting, which are fundamental steps in angiogenesis.[2][3] This activity is, in part, mediated through its interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Peptide Lv has been shown to act synergistically with VEGF in promoting endothelial cell proliferation. Furthermore, Peptide Lv is upregulated in pathological conditions associated with neovascularization, such as diabetic retinopathy.

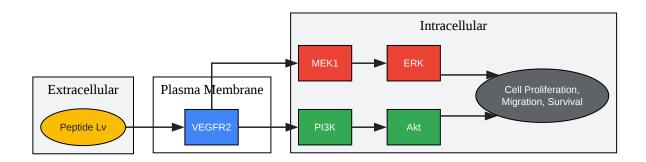
Signaling Pathways

Peptide Lv exerts its biological effects through the activation of several key intracellular signaling pathways.



VEGFR2 Signaling

Peptide Lv binds to and activates VEGFR2, a key receptor in angiogenesis. This interaction initiates downstream signaling cascades that promote endothelial cell survival, proliferation, and migration.



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Figure 1: Peptide Lv-induced VEGFR2 signaling pathway.

MEK1-ERK and PI3K-Akt Pathways

Downstream of VEGFR2 activation, Peptide Lv stimulates the MEK1-ERK and PI3K-Akt signaling pathways. These pathways are crucial for mediating the pro-angiogenic effects of Peptide Lv, including the trafficking and membrane insertion of ion channels like KCa3.1, which are important for endothelial cell function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Peptide Lv.

Table 2: In Vitro Effects of Peptide Lv on Endothelial Cells



Parameter Assessed	Cell Type	Treatment	Result	Reference
Cell Migration	Human RECs	400 ng/mL Peptide Lv	Significant increase in migration rate (Kslope = 1.85 ± 0.08 vs. 1.22 ± 0.08 for control; p < 0.001)	
Endothelial Cell Sprouting	HUVECs	400 ng/mL Peptide Lv	Significant enhancement of endothelial cell sprouting into collagen matrices.	_
Membrane Potential	HUVECs	500 ng/ml Peptide Lv (3-4 hours)	Significant hyperpolarization (-78.88 ± 0.63) mV and -79.61 ± 0.88 mV vs. -72.73 ± 0.71 mV for control; p < 0.05)	
KCa3.1 mRNA Expression	HUVECs	500 ng/ml Peptide Lv (4 hours)	Significant increase in KCa3.1 mRNA levels (p < 0.05).	
KCa3.1 Protein Expression	HUVECs	500 ng/ml Peptide Lv (4 hours)	Significant increase in KCa3.1 protein levels (p < 0.05).	-

Table 3: In Vivo Angiogenic Effects of Peptide Lv



Model System	Treatment	Outcome	Reference
Chicken Chorioallantoic Membrane (CAM)	Peptide Lv treatment	Significant increase in vascular area and average vessel length.	
Oxygen-Induced Retinopathy (OIR) Mouse Model	Intravitreal injection of Peptide Lv	Significant increase in neovascularization.	_

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of Peptide Lv.

Fmoc Solid-Phase Peptide Synthesis (SPPS) of LVGRQLEEFL

A general protocol for the synthesis of LVGRQLEEFL via Fmoc SPPS is outlined below.

Table 4: Amino Acid Derivatives for LVGRQLEEFL Synthesis

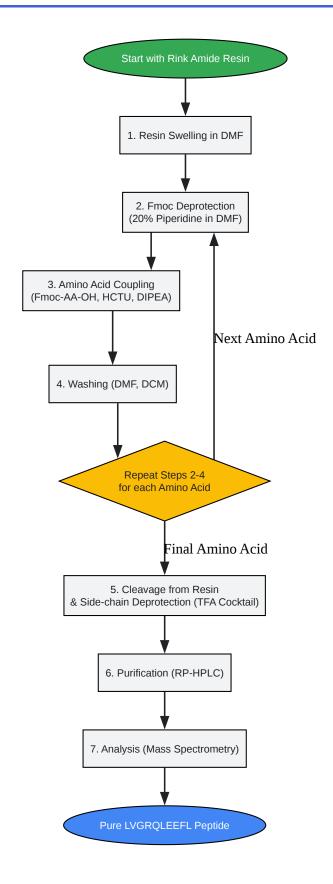
Amino Acid	Fmoc-Protected Derivative	Side-Chain Protecting Group
Leu	Fmoc-Leu-OH	None
Val	Fmoc-Val-OH	None
Gly	Fmoc-Gly-OH	None
Arg	Fmoc-Arg(Pbf)-OH	Pbf (2,2,4,6,7- pentamethyldihydrobenzofuran -5-sulfonyl)
Gln	Fmoc-Gln(Trt)-OH	Trt (Trityl)
Glu	Fmoc-Glu(OtBu)-OH	OtBu (tert-Butyl ester)
Phe	Fmoc-Phe-OH	None



Protocol:

- Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin.
- Amino Acid Coupling:
 - Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) with a coupling reagent such as HCTU and a base like N,N-Diisopropylethylamine (DIPEA).
 - Add the activated amino acid to the resin and allow it to react for 2 hours.
- Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
- Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Phe, Glu, Glu, Leu, Gln, Arg, Gly, Val, Leu).
- Cleavage and Deprotection: After the final amino acid is coupled, treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
- Purification and Analysis: Precipitate the peptide in cold diethyl ether, then purify by reversephase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide using mass spectrometry.





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Figure 2: General workflow for the solid-phase synthesis of LVGRQLEEFL.



Cell Migration (Scratch-Wound) Assay

- Cell Seeding: Plate human retinal endothelial cells (RECs) in a 6-well plate and grow to confluence.
- Wound Creation: Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
- Treatment: Wash the wells with PBS to remove dislodged cells and add media containing either vehicle control (PBS) or Peptide Lv (400 ng/mL).
- Imaging: Capture images of the wound at 0, 24, 48, 72, and 96 hours using an inverted microscope.
- Quantification: Measure the width of the wound at multiple points for each image. The rate of migration is determined by the change in wound width over time.

Western Immunoblotting

- Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, KCa3.1) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.



 Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Predicted 3D Structure

As no experimentally determined 3D structure of Peptide Lv is currently available, a predicted model was generated using a de novo peptide structure prediction server. The predicted structure suggests a predominantly alpha-helical conformation.

(Note: This is a theoretical model and should be interpreted with caution. Experimental validation, for example, through NMR spectroscopy or X-ray crystallography, is required to determine the precise 3D structure.)

Conclusion and Future Directions

Peptide Lv (LVGRQLEEFL) is a novel bioactive peptide with significant roles in neurophysiology and angiogenesis. Its ability to modulate L-VGCCs and promote angiogenesis through the VEGFR2, MEK1-ERK, and PI3K-Akt pathways makes it a compelling target for further research and potential therapeutic development. Future studies should focus on elucidating its precise 3D structure, identifying its specific receptor(s) with high affinity, and further exploring its physiological and pathological roles in vivo. The development of agonists or antagonists targeting the Peptide Lv signaling pathway could offer new therapeutic strategies for a range of disorders, from neurodegenerative diseases to ischemic and proliferative retinopathies.

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